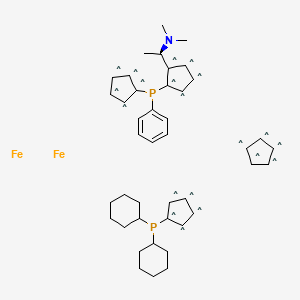

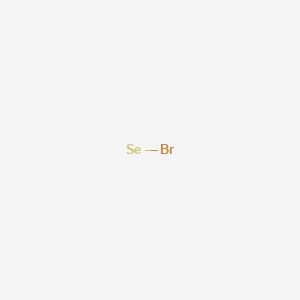

![molecular formula C11H22NO5S+ B12060309 Dimethyl({2-[(2-methylprop-2-enoyl)oxy]ethyl})(3-sulfopropyl)azanium](/img/structure/B12060309.png)

Dimethyl({2-[(2-methylprop-2-enoyl)oxy]ethyl})(3-sulfopropyl)azanium

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Diméthyl({2-[(2-méthylprop-2-énoyl)oxy]éthyl})(3-sulfopropyl)azanium est un monomère zwitterionique reconnu pour ses propriétés uniques. Ce composé est utilisé dans la synthèse des polysulfobétaïnes, qui sont des polymères électriquement neutres contenant à la fois des groupes cationiques et anioniques dans une seule unité monomère. Ces polymères présentent des propriétés intéressantes telles que la résistance aux électrolytes dans les solutions salines, la biocompatibilité et la compatibilité sanguine .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de Diméthyl({2-[(2-méthylprop-2-énoyl)oxy]éthyl})(3-sulfopropyl)azanium implique la réaction de la 1,3-propanesultone avec le méthacrylate de diméthylaminoéthyle en présence d'acétonitrile. La réaction est généralement effectuée à température ambiante (25 °C) pendant 12 heures, suivie d'une période de repos de 36 heures pour permettre la formation d'un précipité blanc. Le précipité est ensuite filtré, centrifugé et rincé avec de l'acétonitrile et de l'acétone pour obtenir le produit final .

Méthodes de production industrielle

Dans les milieux industriels, la production de ce composé suit des voies de synthèse similaires mais à plus grande échelle. Les conditions de réaction sont optimisées pour garantir un rendement et une pureté élevés. Le composé est souvent produit sous forme de poudre cristalline, qui est ensuite stockée dans un endroit frais et sec pour maintenir sa stabilité .

Analyse Des Réactions Chimiques

Types de réactions

Diméthyl({2-[(2-méthylprop-2-énoyl)oxy]éthyl})(3-sulfopropyl)azanium subit diverses réactions chimiques, notamment:

Polymérisation: Le composé peut subir une polymérisation en raison de la présence du groupe méthacrylate, formant des polysulfobétaïnes.

Réactions de substitution: Le composé peut participer à des réactions de substitution, en particulier celles impliquant le groupe sulfonate.

Réactifs et conditions courantes

Polymérisation: La polymérisation en suspension inverse est couramment utilisée pour synthétiser des polysulfobétaïnes à partir de ce composé.

Réactions de substitution: Les réactifs courants comprennent les nucléophiles qui peuvent attaquer le groupe sulfonate, conduisant à la formation de produits substitués.

Principaux produits formés

Polysulfobétaïnes: Ce sont les principaux produits formés lors de la polymérisation du Diméthyl({2-[(2-méthylprop-2-énoyl)oxy]éthyl})(3-sulfopropyl)azanium.

Dérivés substitués: Divers dérivés substitués peuvent être formés en fonction des nucléophiles utilisés dans les réactions de substitution.

Applications de recherche scientifique

Diméthyl({2-[(2-méthylprop-2-énoyl)oxy]éthyl})(3-sulfopropyl)azanium a un large éventail d'applications dans la recherche scientifique:

Chimie: Il est utilisé dans la synthèse de polymères zwitterioniques, qui ont des applications dans divers domaines en raison de leurs propriétés uniques.

Médecine: Sa compatibilité sanguine permet son utilisation dans les dispositifs médicaux et les implants.

Mécanisme d'action

Le mécanisme d'action du Diméthyl({2-[(2-méthylprop-2-énoyl)oxy]éthyl})(3-sulfopropyl)azanium implique sa capacité à former des structures zwitterioniques. Ces structures présentent des interactions uniques avec les molécules biologiques, conduisant à leur biocompatibilité et à leur compatibilité sanguine. Les cibles moléculaires du composé comprennent les enzymes et autres protéines, où il peut moduler leur conformation et leur stabilité .

Applications De Recherche Scientifique

Dimethyl({2-[(2-methylprop-2-enoyl)oxy]ethyl})(3-sulfopropyl)azanium has a wide range of applications in scientific research:

Chemistry: It is used in the synthesis of zwitterionic polymers, which have applications in various fields due to their unique properties.

Medicine: Its blood compatibility allows for its use in medical devices and implants.

Mécanisme D'action

The mechanism of action of Dimethyl({2-[(2-methylprop-2-enoyl)oxy]ethyl})(3-sulfopropyl)azanium involves its ability to form zwitterionic structures. These structures exhibit unique interactions with biological molecules, leading to their biocompatibility and blood compatibility. The compound’s molecular targets include enzymes and other proteins, where it can modulate their conformation and stability .

Comparaison Avec Des Composés Similaires

Composés similaires

Hydroxyde de méthacryloyloxyethyl diméthyl-(3-sulfopropyl)ammonium: Ce composé est similaire en structure et en propriétés, utilisé dans la synthèse des polysulfobétaïnes.

Bétaine de N-(3-sulfopropyl)-N-méthacryloyloxyethyl-N,N-diméthylammonium: Un autre composé similaire avec des applications dans la synthèse de polymères.

Unicité

Diméthyl({2-[(2-méthylprop-2-énoyl)oxy]éthyl})(3-sulfopropyl)azanium est unique en raison de sa combinaison spécifique de groupes fonctionnels, qui confèrent sa nature zwitterionique et le rendent très approprié pour les applications nécessitant une biocompatibilité et une compatibilité sanguine. Sa capacité à subir des réactions de polymérisation et de substitution renforce encore sa polyvalence dans diverses applications scientifiques et industrielles .

Propriétés

IUPAC Name |

dimethyl-[2-(2-methylprop-2-enoyloxy)ethyl]-(3-sulfopropyl)azanium |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO5S/c1-10(2)11(13)17-8-7-12(3,4)6-5-9-18(14,15)16/h1,5-9H2,2-4H3/p+1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCAIDFOKQCVACE-UHFFFAOYSA-O |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

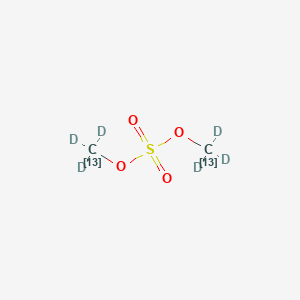

CC(=C)C(=O)OCC[N+](C)(C)CCCS(=O)(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22NO5S+ |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.36 g/mol |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

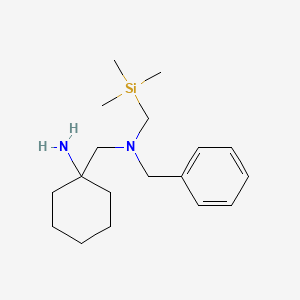

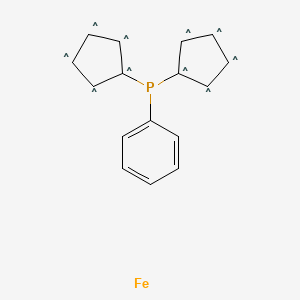

![Allyl[1,3-bis(mesityl)imidazol-2-ylidene]palladium chloride](/img/structure/B12060232.png)

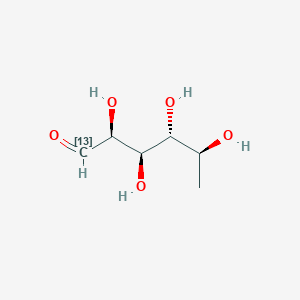

![1-(3-{4-[(Cyclooct-2-yn-1-yl)methyl]benzamido}propyl)-4-{(E)-2-[4-(dimethylamino)phenyl]ethenyl}pyridin-1-ium hexafluorophosphate](/img/structure/B12060286.png)